molecular formula C17H16O6 B6122533 3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 49821-34-3

3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B6122533
CAS No.: 49821-34-3
M. Wt: 316.30 g/mol
InChI Key: GDVXNIUZGNCPOX-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one can be achieved through the reaction of 3-acetyl-6-methyl-(2H)pyran-2,4-(3H)-dione (dehydroacetic acid) with 3,4-dimethoxybenzaldehyde (veratraldehyde). The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as tyrosinase and cyclooxygenase, leading to its potential use as an anti-inflammatory and skin-whitening agent. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)acryloyl chloride
  • 3,4-dimethoxyphenylacetonitrile
  • 3-(3,4-dimethoxyphenyl)propanoic acid

Uniqueness

3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to its chalcone structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-10-8-13(19)16(17(20)23-10)12(18)6-4-11-5-7-14(21-2)15(9-11)22-3/h4-9,19H,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVXNIUZGNCPOX-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49821-34-3
Record name NSC10189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 3
Reactant of Route 3
3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 4
3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 5
Reactant of Route 5
3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 6
Reactant of Route 6
3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.